3,4-Diaminobenzophenone

Catalog No.
S560264
CAS No.
39070-63-8
M.F
C13H12N2O
M. Wt
212.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diaminobenzophenone

CAS Number

39070-63-8

Product Name

3,4-Diaminobenzophenone

IUPAC Name

(3,4-diaminophenyl)-phenylmethanone

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

RXCOGDYOZQGGMK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

Synonyms

(3,4-Diaminophenyl)phenylmethanone; 4-benzoyl-o-phenylenediamine; 1,2-Diamino-4-(phenylcarbonyl)benzene; 2-Amino-4-benzoylaniline; p-Benzoyl-o-phenylenediamine

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N

Organic Synthesis

  • Precursor for the synthesis of various polymers: Due to its reactive amine groups, 3,4-DAB acts as a valuable building block for the synthesis of diverse polymers, including polyimides, polyamides, and polyureas. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them suitable for various engineering applications.
  • Preparation of Schiff bases and other functional molecules: 3,4-DAB can be condensed with various aldehydes and ketones to form Schiff bases, which are essential intermediates in organic synthesis. Additionally, it can be used to synthesize other functional molecules with diverse applications in medicinal chemistry, materials science, and catalysis.

Material Science

  • Development of organic light-emitting diodes (OLEDs): 3,4-DAB can be employed as a hole-transporting material (HTM) in OLEDs. HTMs play a crucial role in facilitating the movement of holes (positively charged carriers) within the device, contributing to efficient light emission.
  • Design of photoresponsive materials: The photophysical properties of 3,4-DAB can be tailored for the development of photoresponsive materials. These materials exhibit changes in their physical or chemical properties upon exposure to light, making them valuable for applications in areas like photocatalysis, data storage, and sensors.

Biological Applications

  • Antibacterial and antifungal activity: Studies have shown that 3,4-DAB exhibits antibacterial and antifungal activity against various microorganisms. This property holds potential for the development of novel antimicrobial agents.
  • Enzyme inhibition: 3,4-DAB can act as an inhibitor for certain enzymes, making it a potential tool for studying enzyme function and exploring its therapeutic potential in diseases associated with enzyme dysregulation.

Molecular Structure Analysis

The key feature of 3,4-DAB's structure is the presence of a central carbonyl group (C=O) connected to a benzene ring on one side and a second benzene ring with two amine groups (NH2) attached at positions 3 and 4 on the other side [, ]. This structure can be represented by the following formula: C6H5COC6H3(NH2)2 []. The two amine groups contribute to the polarity of the molecule, while the bulky aromatic rings can affect its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis of 3,4-DAB is commonly achieved through the nitration of benzophenone, followed by reduction of the nitro groups to amines [].

C6H5COC6H5 + 2HNO3 -> C6H5CO(NO2)C6H4 + H2O (Nitration)C6H5CO(NO2)C6H4 + 4H2 -> C6H5COC6H3(NH2)2 + 4H2O (Reduction)

3,4-DAB can also undergo condensation reactions with various aldehydes and ketones to form Schiff bases or imines []. These reactions involve the nucleophilic attack of the amine groups on the carbonyl carbon of the aldehyde/ketone, followed by elimination of a water molecule.


Physical And Chemical Properties Analysis

  • Melting Point: 170-172 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide []
  • Stability: Stable under dry conditions, may decompose in moist air or upon heating []
  • Chelation: The amine groups can form complexes with metal ions, making it a potential chelating agent [].
  • Hydrogen Bonding: The amine and carbonyl groups can participate in hydrogen bonding, allowing it to interact with other molecules containing hydrogen bond donors or acceptors [].
  • Redox Activity: The amine groups can potentially undergo oxidation-reduction reactions depending on the surrounding environment [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2

Appearance

dark yellow powder

Melting Point

115-117°C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39070-63-8

Wikipedia

3,4-Diaminobenzophenone

Dates

Modify: 2023-08-15

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